molecular formula C22H15NO2 B5746400 N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide

N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5746400
M. Wt: 325.4 g/mol
InChI Key: UCAFLWGXHSNGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide: is a complex organic compound that combines the structural features of fluorene and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 9H-fluoren-2-amine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated fluorene or benzofuran derivatives.

Scientific Research Applications

N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

  • N-(9H-fluoren-2-yl)benzamide
  • N-(9H-fluoren-2-yl)-3-fluorobenzamide
  • 2-Acetylaminofluorene

Comparison: N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both fluorene and benzofuran moieties, which confer distinct electronic and structural properties. Compared to similar compounds, it may exhibit enhanced fluorescence and stability, making it more suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-22(21-13-15-6-2-4-8-20(15)25-21)23-17-9-10-19-16(12-17)11-14-5-1-3-7-18(14)19/h1-10,12-13H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAFLWGXHSNGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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